molecular formula C9H3ClF6O B3026801 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone CAS No. 1125812-58-9

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No. B3026801
M. Wt: 276.56
InChI Key: KPHAJQJWTSUTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889878B2

Procedure details

To a solution of 24.5 g of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (88 mmol, 1 eq) in 200 ml of toluene were added 13.6 g of m-(aminomethyl)benzylamine (100 mmol, 1.13 eq). After the addition of a catalytic amount of p-TsOH.H2O (˜100 mg), the mixture was refluxed on a water separator for 12 h (approx. 5 ml of water were removed). Thereafter, another 5.5 g of m-(aminomethyl)benzylamine (40 mmol) were added and the mixture was boiled for a further 11 h. Subsequently, the toluene was distilled off (760 Torr). The resulting crude product was distilled under high vacuum (30-105° C. at 0.5 Ton). Further distillation by means of a Vigreux column (b.p. 105-108° C. at 25 Torr) gives 16.0 g of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine (58 mmol, 65%) as a clear liquid.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:12](=O)[C:13]([F:16])([F:15])[F:14])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[NH2:18]CC1C=C(C=CC=1)CN.O>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]([NH2:18])[C:13]([F:16])([F:15])[F:14])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)=O
Name
Quantity
13.6 g
Type
reactant
Smiles
NCC=1C=C(CN)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
NCC=1C=C(CN)C=CC1
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(approx. 5 ml of water were removed)
WAIT
Type
WAIT
Details
the mixture was boiled for a further 11 h
Duration
11 h
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the toluene was distilled off (760 Torr)
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was distilled under high vacuum (30-105° C. at 0.5 Ton)
DISTILLATION
Type
DISTILLATION
Details
Further distillation by means of a Vigreux column (b.p. 105-108° C. at 25 Torr)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 58 mmol
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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